molecular formula C7H12Cl2N2O B2797575 O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride CAS No. 2241107-59-3

O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride

Cat. No.: B2797575
CAS No.: 2241107-59-3
M. Wt: 211.09
InChI Key: VKWDITIJOHGTGM-ILKKLZGPSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride typically involves the reaction of pyridine derivatives with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines .

Scientific Research Applications

O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its concentration and the biological system involved. The hydroxylamine group plays a crucial role in these interactions by forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride include:

  • O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine
  • N-Hydroxy-2-pyridinecarboxamide
  • 2-Pyridylhydroxylamine

Uniqueness

This compound is unique due to its specific structural configuration and the presence of the dihydrochloride salt form. This configuration enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

O-[(1S)-1-pyridin-2-ylethyl]hydroxylamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-6(10-8)7-4-2-3-5-9-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWDITIJOHGTGM-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)ON.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)ON.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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